3-Nitro-5-(2,3,5-trimethylphenoxy)aniline
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Overview
Description
3-Nitro-5-(2,3,5-trimethylphenoxy)aniline: is an organic compound with the molecular formula C15H16N2O3 It is characterized by the presence of a nitro group and an aniline moiety, which are connected through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline typically involves the nitration of 5-(2,3,5-trimethylphenoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, or other reducing agents.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: Formation of 3-Amino-5-(2,3,5-trimethylphenoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and other functional materials.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline depends on its specific application. In chemical reactions, the nitro group can act as an electron-withdrawing group, influencing the reactivity of the aniline moiety. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, through various pathways.
Comparison with Similar Compounds
3-Nitroaniline: Similar structure but lacks the phenoxy and trimethyl groups.
5-Nitro-2-anisidine: Contains a nitro group and an anisidine moiety but differs in the position and nature of substituents.
2,4,6-Trimethylaniline: Contains trimethyl groups but lacks the nitro and phenoxy groups.
Uniqueness: 3-Nitro-5-(2,3,5-trimethylphenoxy)aniline is unique due to the presence of both the nitro group and the 2,3,5-trimethylphenoxy moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-nitro-5-(2,3,5-trimethylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-4-10(2)11(3)15(5-9)20-14-7-12(16)6-13(8-14)17(18)19/h4-8H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUDMTLYVIMAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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